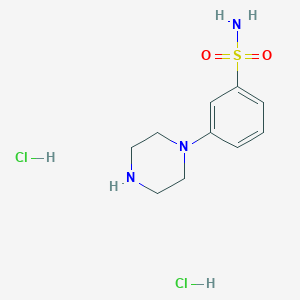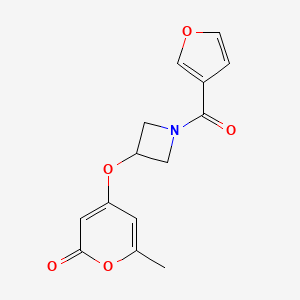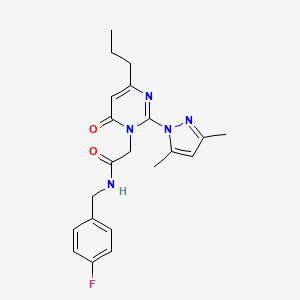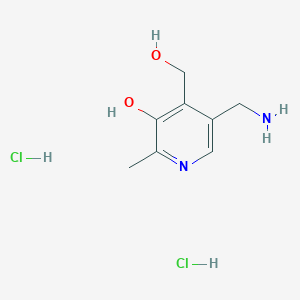
3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Piperazin-1-ylbenzenesulfonamide derivatives often involves complex reactions including substitution and conformational restrictions to achieve high affinity and selectivity towards target receptors. One such synthesis path led to the identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide as a selective antagonist, highlighting the intricate process of achieving desirable pharmacokinetic profiles through chemical modifications (Bromidge et al., 2001).
Molecular Structure Analysis
Molecular structure elucidation is crucial for understanding the interaction mechanisms of these compounds. For instance, piperazine-1,4-diium bis(piperazin-1-ium) bis(3-carboxylato-4-hydroxybenzenesulfonate) dihydrate exhibits an intricate three-dimensional network formed through extensive hydrogen bonding, demonstrating the structural complexity and the potential for diverse chemical interactions (Su & Li, 2007).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, contributing to their versatility in research applications. For instance, the synthesis and pharmacological evaluation of novel derivatives highlight the adaptability of the piperazine scaffold in generating compounds with potential biological activities (Kumar et al., 2017).
Physical Properties Analysis
Physical properties, including crystal structure and solubility, are essential for the practical application of these compounds. For example, studies on the crystal structure and DFT analysis of benzenesulfonamide compounds provide insights into their molecular electrostatic potential, leading to better understanding of their interactions and stability (Xiao et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, are critical for determining the functional applications of these compounds. Research exploring new ureido benzenesulfonamides incorporating triazine moieties as enzyme inhibitors showcases the chemical diversity and potential pharmacological relevance of these compounds (Lolak et al., 2019).
Aplicaciones Científicas De Investigación
Novel Antagonists and Therapeutic Agents
A significant body of research focuses on the development of novel antagonists targeting specific receptors, showcasing the potential therapeutic implications of 3-Piperazin-1-ylbenzenesulfonamide derivatives. For instance, substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high affinity and selective 5-HT6 antagonists, indicating potential for pre-clinical evaluation in treating disorders associated with the 5-HT6 receptor S. Bromidge et al., 2001. Similarly, SB-357134, a derivative, demonstrated potent inhibition and selectivity for the 5-HT6 receptor, suggesting its utility in enhancing memory and learning, indicating its potential in treating cognitive deficits T. Stean et al., 2002.
Carbonic Anhydrase Inhibition and Anticonvulsant Activity
Another area of research involves the inhibition of human carbonic anhydrase isoforms, which is relevant in the treatment of conditions like epilepsy. A study by Mishra et al. (2017) introduced benzenesulfonamide derivatives as effective carbonic anhydrase inhibitors, with some compounds displaying significant anticonvulsant activity C. B. Mishra et al., 2017.
Anticancer Potential
The synthesis and evaluation of 1,2,4-triazine derivatives bearing the piperazine amide moiety have revealed promising anticancer activities, particularly against breast cancer cells. This highlights the compound's utility in developing new anticancer drugs L. Yurttaş et al., 2014.
Antimicrobial and Antidiabetic Applications
Derivatives of 3-Piperazin-1-ylbenzenesulfonamide have also shown potential in antimicrobial and antidiabetic applications. For example, 2-Furoic piperazide derivatives have demonstrated promising inhibitory activity against enzymes relevant to type 2 diabetes and Alzheimer's disease, offering insights into drug discovery and development for these conditions M. Abbasi et al., 2018.
Drug Discovery and Synthesis
In the context of drug discovery, the role of 3-Piperazin-1-ylbenzenesulfonamide derivatives extends to the synthesis of compounds with significant pharmacological profiles. For example, the discovery and synthesis of PRX-00023, a novel 5-HT1A agonist for treating anxiety and depression, underscore the compound's utility in developing new therapeutic agents O. Becker et al., 2006.
Safety and Hazards
Propiedades
IUPAC Name |
3-piperazin-1-ylbenzenesulfonamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-16(14,15)10-3-1-2-9(8-10)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2,(H2,11,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZAIYJBDWCBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)
![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)

![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)
![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493631.png)


![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)

